molecular formula C19H20N4O3S2 B2360409 4-(diethylsulfamoyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 391227-67-1

4-(diethylsulfamoyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2360409
CAS No.: 391227-67-1
M. Wt: 416.51
InChI Key: YSGBFXZJIGYCPK-UHFFFAOYSA-N
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Description

4-(diethylsulfamoyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylsulfamoyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction, often using reagents like phenylboronic acid in the presence of a palladium catalyst.

    Introduction of the Benzamide Moiety: The benzamide group is attached via an amide coupling reaction, typically using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).

    Addition of the Diethylsulfamoyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(diethylsulfamoyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride; performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Alkyl halides; reactions are usually conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Oxidized thiadiazole derivatives.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted benzamide derivatives with various alkyl groups.

Scientific Research Applications

4-(diethylsulfamoyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(diethylsulfamoyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.

    Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or interfere with the function of cellular components, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(methylsulfamoyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
  • 4-(ethylsulfamoyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
  • 4-(propylsulfamoyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

Uniqueness

4-(diethylsulfamoyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of the diethylsulfamoyl group, which imparts distinct physicochemical properties and biological activities compared to its analogs. This uniqueness can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S2/c1-3-23(4-2)28(25,26)16-12-10-14(11-13-16)17(24)20-19-22-21-18(27-19)15-8-6-5-7-9-15/h5-13H,3-4H2,1-2H3,(H,20,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGBFXZJIGYCPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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